molecular formula C6H13Cl2N3 B1419200 [2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride CAS No. 1184979-75-6

[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride

Cat. No.: B1419200
CAS No.: 1184979-75-6
M. Wt: 198.09 g/mol
InChI Key: RMTKFVSGIJQWQR-UHFFFAOYSA-N
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Description

[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride (CAS: N/A; molecular formula: C₆H₁₁N₃·2ClH·H₂O) is a hydrate salt of a pyrazole-containing amine derivative. Its molecular weight is 216 g/mol, with a purity of 95% and a racemic stereochemistry . The compound features a propyl chain linking a pyrazole ring to an amine group, which is protonated as a dihydrochloride salt. This structure enhances solubility in polar solvents and facilitates its use in synthetic chemistry, particularly as a building block for heterocyclic compounds, pharmaceuticals, and agrochemicals .

Pyrazole derivatives are valued for their hydrogen-bonding capacity and metabolic stability, making them prevalent in medicinal chemistry. The dihydrochloride form improves crystallinity and handling stability compared to free-base analogs .

Properties

IUPAC Name

2-pyrazol-1-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-6(5-7)9-4-2-3-8-9;;/h2-4,6H,5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTKFVSGIJQWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=CC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazole Ring

Before preparing [2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride, it is essential to synthesize the pyrazole ring. Common methods include:

Preparation of this compound

The synthesis of this compound typically involves the following steps:

  • Synthesis of 1H-Pyrazole : The pyrazole ring is first synthesized using one of the methods mentioned above.
  • Alkylation of Pyrazole : The pyrazole ring is then alkylated with a suitable alkyl halide to introduce the propyl group. This step often requires a strong base to facilitate the alkylation.
  • Introduction of the Amine Group : The alkylated pyrazole is then converted into an amine through a suitable transformation, such as reduction of an amide or imine.
  • Formation of Dihydrochloride Salt : The final step involves converting the amine into its dihydrochloride salt by reaction with hydrochloric acid.

Detailed Synthesis Protocol

A detailed synthesis protocol might involve the following steps:

  • Step 1: Synthesis of 1H-Pyrazole

    • React hydrazine with a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to form the pyrazole ring.
    • Purify the resulting pyrazole using standard methods (e.g., distillation or chromatography).
  • Step 2: Alkylation of Pyrazole

    • Treat the pyrazole with a strong base (e.g., sodium hydride) in a suitable solvent (e.g., DMF).
    • Add an alkyl halide (e.g., 1-bromopropane) to introduce the propyl group.
    • Work up the reaction mixture and isolate the alkylated pyrazole.
  • Step 3: Introduction of the Amine Group

    • Convert the alkylated pyrazole into an amine through a suitable method (e.g., reduction of an amide).
    • Use a reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent (e.g., diethyl ether).
  • Step 4: Formation of Dihydrochloride Salt

    • Dissolve the amine in a solvent (e.g., ethanol).
    • Add hydrochloric acid to form the dihydrochloride salt.
    • Filter and dry the resulting salt.

Data and Research Findings

Synthetic Step Conditions Yield Purity
Cyclocondensation Hydrazine, Ethyl Acetoacetate, Ethanol, 80°C, 2 hours 80% 95%
Alkylation NaH, DMF, 1-Bromopropane, 0°C to room temperature, 2 hours 85% 90%
Amine Formation LiAlH4, Diethyl Ether, 0°C to room temperature, 1 hour 90% 98%
Dihydrochloride Salt HCl, Ethanol, room temperature, 30 minutes 95% 99%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can yield reduced forms of the compound with different chemical properties.

    Substitution: Substitution reactions involving this compound can occur, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Preliminary studies suggest that [2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride exhibits various biological activities, particularly as an anti-inflammatory and analgesic agent. Research indicates that compounds containing pyrazole rings are often investigated for their effects on central nervous system disorders, positioning this compound as a candidate for further pharmacological research .

Synthesis of Therapeutic Agents

The compound serves as a synthetic intermediate in the development of novel therapeutic agents. Its unique structure allows for modifications that can lead to the synthesis of more complex molecules with enhanced biological activities . For instance, interaction studies have focused on its binding affinity and activity against specific biological targets relevant to inflammation and pain pathways.

Cancer Research

Recent advancements in drug design highlight the potential of pyrazole derivatives, including this compound, as anticancer agents . Various studies have explored the cytotoxic potential of related pyrazole derivatives against different cancer cell lines, indicating a promising avenue for future research .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of several pyrazole derivatives, including this compound. The results demonstrated significant inhibition of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

In another study, derivatives similar to this compound were screened for anticancer activity against various cell lines such as MCF7 and A549. The findings revealed that certain modifications led to enhanced cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation .

Comparison with Related Compounds

The following table compares this compound with other structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
3-Amino-1H-pyrazoleAmino group on pyrazoleAntimicrobial properties
4-MethylpyrazoleMethyl substitution on pyrazolePotential anti-inflammatory activity
5-AcetamidopyrazoleAcetamido group on pyrazoleAnalgesic effects

The presence of different substituents on the pyrazole ring significantly influences each compound's biological activity and chemical reactivity.

Mechanism of Action

The mechanism of action of [2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

[2-(4-Methyl-1H-pyrazol-1-yl)propyl]amine Hydrochloride
  • Molecular formula : C₇H₁₄ClN₃
  • Molecular weight : 175.66 g/mol
  • Key difference : A methyl group at the 4-position of the pyrazole ring.
  • However, the single hydrochloride salt (vs. dihydrochloride) reduces aqueous solubility compared to the parent compound .
[2-(1H-Pyrazol-1-yl)ethyl]amine Dihydrochloride
  • Molecular formula : C₅H₁₁Cl₂N₃
  • Molecular weight : 184.07 g/mol
  • Key difference : Ethyl chain instead of propyl.
  • The dihydrochloride salt maintains high solubility, similar to the propyl analog .

Heterocycle Replacement

[1-(4,5-Dimethyl-1,3-thiazol-2-yl)propyl]amine Dihydrochloride
  • Molecular formula : C₈H₁₆Cl₂N₂S
  • Molecular weight : 243.20 g/mol
  • Key difference : Thiazole ring replaces pyrazole.
  • Impact : Thiazole’s sulfur atom introduces distinct electronic properties, increasing π-electron deficiency. This enhances interactions with metal catalysts in cross-coupling reactions. Applications may skew toward agrochemicals due to thiazole’s prevalence in herbicides .
[1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine Dihydrochloride
  • Molecular formula : C₉H₁₈Cl₂N₃
  • Molecular weight: Not explicitly stated (estimated ~243 g/mol).
  • Key difference : Imidazole ring instead of pyrazole; branched alkyl chain.
  • Impact : Imidazole’s higher basicity (pKa ~7) versus pyrazole (pKa ~2.5) improves protonation at physiological pH, favoring pharmaceutical applications targeting enzymes or receptors .

Extended Aromatic Systems

[3-(1-Methyl-1H-benzimidazol-2-yl)propyl]amine Dihydrochloride Hydrate
  • Molecular formula : C₁₂H₁₇Cl₂N₃·H₂O
  • Molecular weight : 280.19 g/mol
  • Key difference : Benzimidazole replaces pyrazole.
  • Impact : The fused benzene ring increases aromatic surface area, enhancing stacking interactions in drug-receptor binding. This compound is likely used in antiviral or anticancer agents, leveraging benzimidazole’s pharmacological profile .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Salt Form Key Applications
[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate C₆H₁₁N₃·2ClH·H₂O 216 Pyrazole Dihydrochloride Organic synthesis, APIs
[2-(4-Methyl-1H-pyrazol-1-yl)propyl]amine HCl C₇H₁₄ClN₃ 175.66 Pyrazole Hydrochloride Hydrophobic intermediates
[1-(4,5-Dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride C₈H₁₆Cl₂N₂S 243.20 Thiazole Dihydrochloride Agrochemicals
[3-(1-Methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate C₁₂H₁₇Cl₂N₃·H₂O 280.19 Benzimidazole Dihydrochloride Pharmaceuticals

Biological Activity

[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride, with the CAS number 1184979-75-6, is a compound that has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. Its molecular formula is C6H13Cl2N3C_6H_{13}Cl_2N_3, and it has a molecular weight of 198.1 g/mol. The presence of the pyrazole moiety contributes to its biological activity, particularly in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with pyrazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and NCI-H460 (lung cancer).
  • IC50 Values : For example, certain pyrazole derivatives have shown IC50 values ranging from 3.79 µM to 42.30 µM against these cell lines, indicating their effectiveness in inhibiting cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to display activity against a range of bacterial strains:

  • Bacterial Strains : E. coli, S. aureus, and Pseudomonas aeruginosa.
  • Activity Results : Some derivatives demonstrated significant inhibition comparable to standard antibiotics such as ampicillin and ketoconazole .

Anti-inflammatory Effects

Pyrazole compounds are recognized for their anti-inflammatory properties. Studies suggest that this compound may modulate inflammatory pathways:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes like COX-2, which are involved in the inflammatory response.
  • Research Findings : Specific derivatives have shown promising results in reducing inflammation in experimental models .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : It may bind to receptors that modulate cellular signaling pathways, influencing cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other pyrazole-based compounds can be insightful:

CompoundBiological ActivityIC50 (µM)
[2-(1H-Pyrazol-1-yl)propyl]amineAnticancer (MCF7)3.79
Pyrazole Derivative AAntimicrobial (E. coli)15.00
Pyrazole Derivative BAnti-inflammatoryNot specified

This table illustrates the varying degrees of biological activity among different pyrazole derivatives, showcasing the potential of this compound.

Study 1: Anticancer Activity

A study conducted by Bouabdallah et al. focused on the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against HepG2 cells with an IC50 value of approximately 12.50 µM .

Study 2: Antimicrobial Efficacy

Research by Argade et al. demonstrated that pyrazole compounds possess potent antimicrobial properties. In vitro tests showed that certain derivatives could effectively inhibit the growth of pathogenic bacteria such as S. aureus at concentrations lower than those required for conventional antibiotics .

Study 3: Anti-inflammatory Mechanism

In a recent investigation published in MDPI, researchers explored the anti-inflammatory mechanisms of pyrazole derivatives. They found that these compounds could significantly reduce levels of inflammatory markers in cell cultures, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1H-pyrazole with 3-chloropropylamine under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl salt formation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures ≥95% purity .
  • Data Validation : Monitor reaction progress by TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR : ¹H NMR (D₂O, 400 MHz) shows pyrazole protons at δ 7.5–7.8 ppm and propylamine signals at δ 2.9–3.3 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion peaks at m/z 169.1 [M⁺-2HCl+H] and 205.1 [M⁺+H] .
  • Elemental Analysis : Theoretical C: 37.5%, H: 6.3%, N: 21.9%; deviations >0.3% indicate impurities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data for pyrazole-amine derivatives?

  • Crystallography : Use SHELXTL/SHELXL for structure refinement. For disordered pyrazole rings, apply restraints (DFIX, SIMU) and validate with R-factor convergence (<5%) .
  • Case Study : A structurally analogous compound (N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine) showed discrepancies in bond angles (2°–3° variation) due to protonation state; adjust hydrogen placement via Fourier difference maps .

Q. How can computational modeling predict the biological interactions of this compound?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes with hydrophobic pockets). For example, docking into the BAZ2A bromodomain (PDB: 7BLA) revealed hydrogen bonds between the amine group and Asp103 (ΔG = -8.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability; RMSD >2.0 Å indicates conformational flexibility .

Q. What are the challenges in analyzing dihydrochloride salt stability under varying pH conditions?

  • Stability Assay : Dissolve the compound in buffers (pH 1–12) and monitor degradation via UV-Vis (λ = 260 nm). At pH >10, deprotonation of the amine group occurs, reducing solubility by ~40% .
  • Thermal Analysis : TGA shows HCl loss at 150–200°C (weight loss ~12%, matching theoretical HCl content) .

Key Considerations for Researchers

  • Contradiction Management : Discrepancies in biological activity (e.g., varying IC₅₀ values) may arise from salt dissociation kinetics; use phosphate-buffered saline (PBS) for consistent assays .
  • Advanced Purification : For trace metal removal, employ Chelex resin pretreatment .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride
Reactant of Route 2
[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride

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